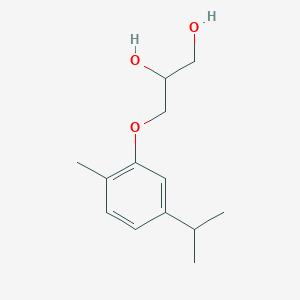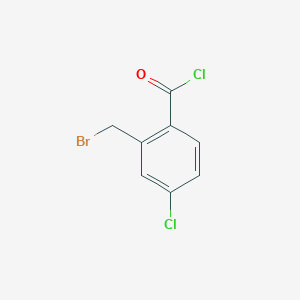
2-(Bromomethyl)-4-chlorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. One common method involves the bromination of a benzene ring followed by chlorination and subsequent introduction of the benzoyl chloride group. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2), chlorine (Cl2), aluminum chloride (AlCl3), and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis results in the formation of carboxylic acids .
Scientific Research Applications
2-(Bromomethyl)-4-chlorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce the benzoyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)benzoyl chloride
- 4-Chlorobenzoyl chloride
- 2-(Chloromethyl)-4-chlorobenzoyl chloride
Comparison
Compared to similar compounds, 2-(Bromomethyl)-4-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis .
Properties
CAS No. |
62758-50-3 |
|---|---|
Molecular Formula |
C8H5BrCl2O |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chlorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2 |
InChI Key |
KGTLCQGNQJRYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

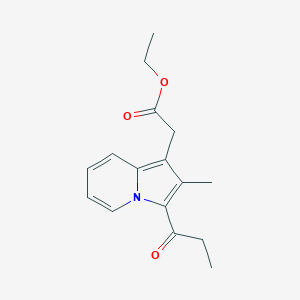
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
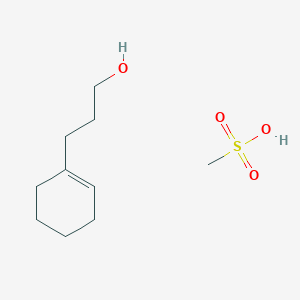
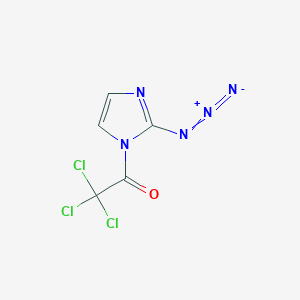
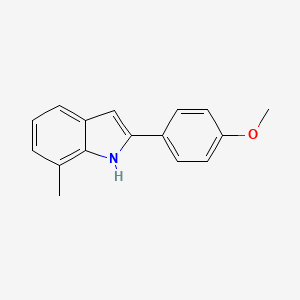
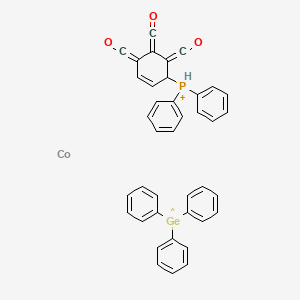
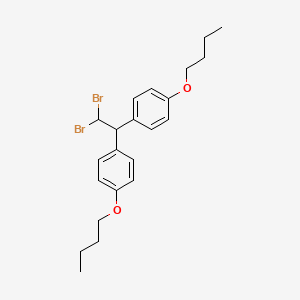
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
